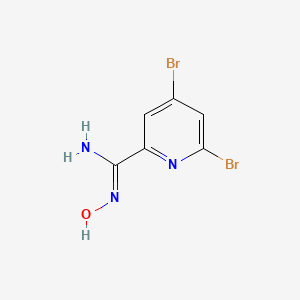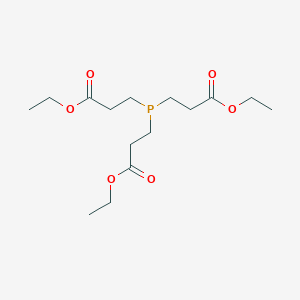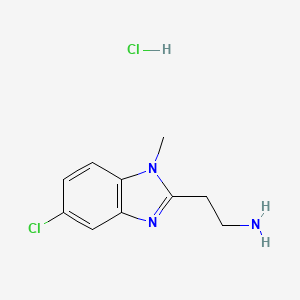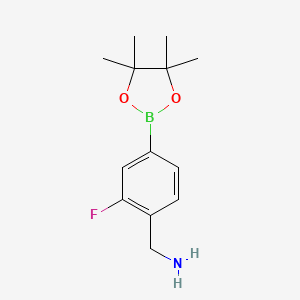
Ethyl 5-bromo-4-iodonicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-bromo-4-iodonicotinate is an organic compound with the molecular formula C8H7BrINO2 It is a derivative of nicotinic acid, featuring both bromine and iodine substituents on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-4-iodonicotinate typically involves the halogenation of nicotinic acid derivatives. One common method is the bromination of ethyl nicotinate followed by iodination. The reaction conditions often require the use of halogenating agents such as N-bromosuccinimide (NBS) for bromination and iodine monochloride (ICl) for iodination. The reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-bromo-4-iodonicotinate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the halogen atoms are replaced by aryl or vinyl groups using palladium catalysts.
Reduction Reactions: The compound can be reduced to remove the halogen atoms, yielding the corresponding ethyl nicotinate derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and potassium thiocyanate (KSCN). The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Suzuki-Miyaura Coupling: Reagents include boronic acids and palladium catalysts. The reactions are performed under mild conditions, often in the presence of a base such as potassium carbonate (K2CO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted aromatic compounds, while nucleophilic substitution can introduce different functional groups onto the pyridine ring.
Aplicaciones Científicas De Investigación
Ethyl 5-bromo-4-iodonicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 5-bromo-4-iodonicotinate depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes, interacting with the active site or allosteric sites. The presence of halogen atoms can enhance its binding affinity to specific molecular targets, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Ethyl 5-bromo-4-iodonicotinate can be compared with other halogenated nicotinic acid derivatives, such as:
- Ethyl 5-chloro-4-iodonicotinate
- Ethyl 5-bromo-4-chloronicotinate
- Ethyl 5-iodo-4-bromonicotinate
These compounds share similar chemical properties but differ in their halogen substituents, which can influence their reactivity and applications. The unique combination of bromine and iodine in this compound makes it particularly useful in specific synthetic and research contexts.
Propiedades
Fórmula molecular |
C8H7BrINO2 |
|---|---|
Peso molecular |
355.95 g/mol |
Nombre IUPAC |
ethyl 5-bromo-4-iodopyridine-3-carboxylate |
InChI |
InChI=1S/C8H7BrINO2/c1-2-13-8(12)5-3-11-4-6(9)7(5)10/h3-4H,2H2,1H3 |
Clave InChI |
DHNMSCHHKHSLQW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=CC(=C1I)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Spiro[3.5]nonane-1-sulfonyl chloride](/img/structure/B15329093.png)
![tert-butyl 5-(hydroxymethyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-1-carboxylate](/img/structure/B15329098.png)
![4-Chloro-8-iodopyrido[4,3-d]pyrimidine](/img/structure/B15329105.png)
![5-Bromo-1H-pyrazolo[3,4-b]pyrazin-3(2H)-one](/img/structure/B15329108.png)

![2-Bromo-7-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B15329116.png)
![2-cyano-N-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetamide](/img/structure/B15329123.png)



![2-Methoxy-5h-pyrrolo[2,3-b]pyrazine](/img/structure/B15329159.png)

